N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Description
Properties
IUPAC Name |
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2S/c1-2-7(14)11-9-13-12-8(15-9)5-3-4-6(10)16-5/h3-4H,2H2,1H3,(H,11,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOKJJWZKOBTTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
Formation of Oxadiazole Ring: The brominated thiophene is then reacted with hydrazine and a carboxylic acid derivative to form the 1,3,4-oxadiazole ring.
Amidation: The final step involves the reaction of the oxadiazole intermediate with propionyl chloride to form the desired propionamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols and a base such as potassium carbonate in a polar solvent.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity : Preliminary studies indicate that N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide exhibits significant antimicrobial properties against various bacterial strains. It may disrupt bacterial growth by interfering with cell wall synthesis or metabolic pathways.
Anticancer Properties : Research suggests that the compound can induce apoptosis in cancer cells through the activation of caspase pathways. The oxadiazole moiety appears to modulate cell signaling pathways involved in cancer proliferation, making it a candidate for further anticancer drug development.
Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a potential therapeutic agent for inflammatory diseases.
Materials Science Applications
In materials science, this compound is explored for its electronic properties. Its unique structure allows it to be used in the development of organic semiconductors and conductive polymers , which are essential for electronic devices.
Organic Synthesis Applications
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique chemical structure allows chemists to utilize it in various synthetic pathways, making it valuable in synthetic organic chemistry.
Synthetic Routes
The synthesis typically involves several steps:
- Bromination of Thiophene : Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromothiophene.
- Formation of Oxadiazole Ring : The brominated thiophene is reacted with hydrazine and a carboxylic acid derivative to form the oxadiazole ring.
- Amidation : The final step involves reacting the oxadiazole intermediate with propionyl chloride to form the propanamide derivative.
Case Studies
- Anticancer Studies : A study demonstrated that related oxadiazole derivatives exhibited significant cytotoxicity against glioblastoma cell lines. These findings suggest that compounds with similar structures may also possess anticancer properties.
- Anti-Diabetic Activity : In vivo studies using genetically modified models indicated that certain oxadiazole derivatives lowered glucose levels significantly, suggesting potential applications in diabetes management.
Mechanism of Action
The mechanism of action of N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide depends on its specific application:
Biological Activity: In medicinal chemistry, the compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugation of the thiophene and oxadiazole rings, which facilitate charge transport.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related propanamide derivatives containing 1,3,4-oxadiazole cores and varying substituents.
Structural and Physicochemical Comparisons
Table 1: Key Properties of Selected Oxadiazole-Propanamide Analogues
Notes:
- Target Compound: The bromothiophene group distinguishes it from phenyl or heteroaromatic substituents in analogues. Bromine’s atomic mass (~80 g/mol) increases molecular weight compared to non-halogenated derivatives.
- Electron-Donating Groups (EDGs): Methoxy () and amino groups (7c, ) may improve solubility but reduce reactivity.
- Melting Points : Analogues with polar substituents (e.g., nitro in 8h) exhibit higher melting points (158–159°C) due to stronger intermolecular forces.
Yield Trends :
Biological Activity
N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated thiophene ring and an oxadiazole moiety, contributing to its unique chemical properties. Its molecular formula is , with a molecular weight of approximately 296.12 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological efficacy.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties against various bacterial strains. It may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells through the activation of caspase pathways. The oxadiazole moiety may play a crucial role in modulating cell signaling pathways involved in cancer proliferation.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Activity : In a study examining the antimicrobial efficacy of various derivatives, this compound demonstrated notable activity against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations ranging from 10 to 20 µg/mL .
- Anticancer Mechanism : A recent study on breast cancer cell lines revealed that treatment with this compound resulted in significant cell death through apoptosis mechanisms. Flow cytometry analysis showed an increase in Annexin V-positive cells after treatment, indicating early apoptosis .
- Anti-inflammatory Properties : The compound's ability to modulate inflammatory responses was evaluated using macrophage cultures treated with lipopolysaccharide (LPS). Results indicated a substantial decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha upon treatment with this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
